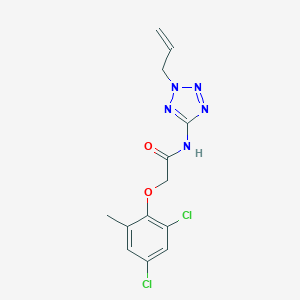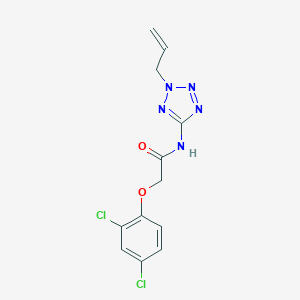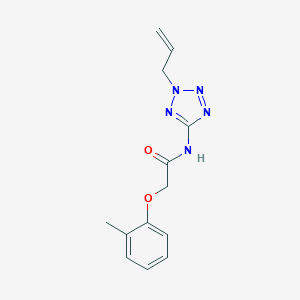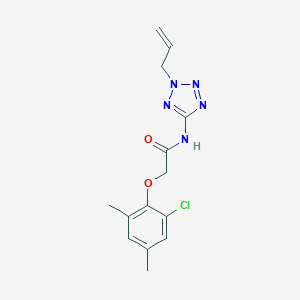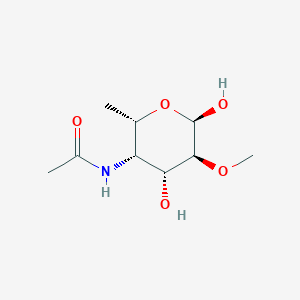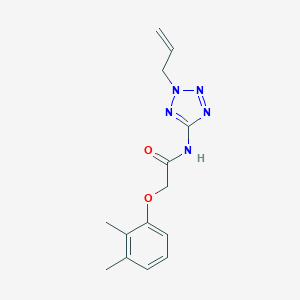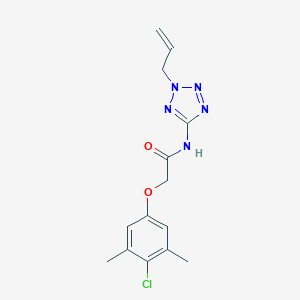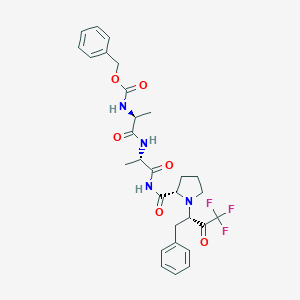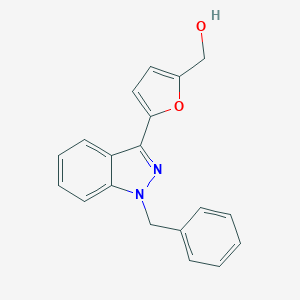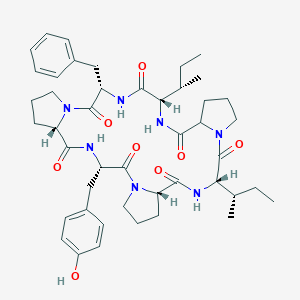![molecular formula C21H16ClN3O2 B235229 2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)
2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potential drug candidate that has shown promising results in various studies.
Mechanism Of Action
The mechanism of action of 2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial infections.
Biochemical And Physiological Effects
2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit bacterial growth.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in lab experiments is its potential therapeutic applications. It has been found to be effective in treating various diseases and disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential in combination with other drugs to enhance its efficacy. Additionally, more research is needed to determine its safety and toxicity profile. Finally, clinical trials are needed to evaluate its potential as a therapeutic agent in humans.
Synthesis Methods
The synthesis of 2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a complex process that involves several steps. The first step is the synthesis of 4-(1,3-oxazolo[4,5-b]pyridin-2-yl)benzaldehyde, which is then reacted with 2-chloro-4-methylbenzoyl chloride to obtain the intermediate product. This intermediate is then reacted with 4-aminobenzylamine to obtain the final product.
Scientific Research Applications
2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide |
|---|---|
Molecular Formula |
C21H16ClN3O2 |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-chloro-4-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H16ClN3O2/c1-13-4-9-16(17(22)11-13)20(26)24-12-14-5-7-15(8-6-14)21-25-19-18(27-21)3-2-10-23-19/h2-11H,12H2,1H3,(H,24,26) |
InChI Key |
ZXBDSGSJSKCEHC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
